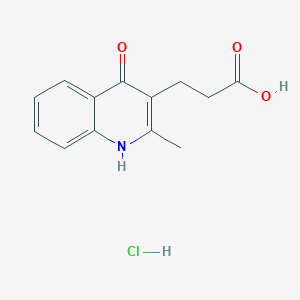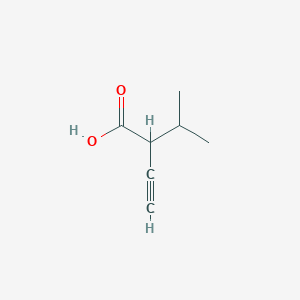methane CAS No. 451485-70-4](/img/structure/B2640224.png)
[2-(4-Chloro-3-fluorophenoxy)phenyl](hydroxyimino)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-fluorophenoxy)phenylmethane is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenoxy)phenylmethane typically involves the reaction of 4-chloro-3-fluorophenol with phenylhydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-fluorophenoxy)phenylmethane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, converting the oxime group to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Chloro-3-fluorophenoxy)phenylmethane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chloro and fluoro substituents on biological activity. It may serve as a model compound for investigating the interactions of halogenated phenoxy groups with biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The presence of chloro and fluoro groups can enhance the biological activity and stability of drug candidates, making this compound a valuable intermediate in drug synthesis.
Industry
In the industrial sector, 2-(4-Chloro-3-fluorophenoxy)phenylmethane can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique properties make it suitable for use in various industrial processes and products.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)phenylmethane involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The oxime group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-fluorophenol: A precursor in the synthesis of 2-(4-Chloro-3-fluorophenoxy)phenylmethane.
Phenylhydroxylamine: Another precursor used in the synthesis.
2-(4-Chlorophenoxy)phenyl](hydroxyimino)methane: A similar compound lacking the fluoro substituent.
Uniqueness
The presence of both chloro and fluoro groups in 2-(4-Chloro-3-fluorophenoxy)phenylmethane distinguishes it from other similar compounds
Propriétés
Numéro CAS |
451485-70-4 |
|---|---|
Formule moléculaire |
C13H9ClFNO2 |
Poids moléculaire |
265.67 g/mol |
Nom IUPAC |
N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H |
Clé InChI |
VGQLDYWJGIQJRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2640142.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2640144.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2640145.png)
![1-(4-fluorophenyl)-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2640147.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2640149.png)
![6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE](/img/structure/B2640151.png)
![1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol](/img/structure/B2640152.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2640153.png)





